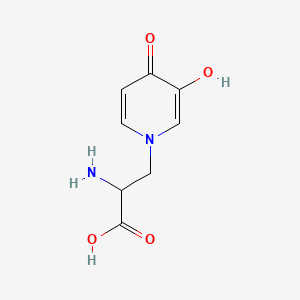

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

概要

説明

準備方法

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid can be extracted from the leaves and seeds of Leucaena leucocephala. Two primary methods for extraction include pulverized leaf maceration and whole-leaf maceration . On an industrial scale, mimosine is isolated and purified from wild leaves of Leucaena leucocephala, which is widely distributed in subtropical regions . The compound is sparingly soluble in water and organic solvents but can be dissolved in aqueous alkaline solutions .

化学反応の分析

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form monobasic acids, and its methyl ester forms a dihydrochloride . This compound acts as an iron/zinc chelator, leading to the formation of DNA double-strand breaks and activation of a DNA damage response . This chelation property is crucial for its biological activities, including inhibition of DNA replication and induction of apoptosis .

科学的研究の応用

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid has a wide range of scientific research applications:

作用機序

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid inhibits DNA synthesis by altering deoxyribonucleotide metabolism and arresting the cell cycle in the late G1 phase . It acts as an iron/zinc chelator, leading to iron depletion and induction of DNA double-strand breaks . This results in the activation of a DNA damage response, inhibition of DNA replication, and induction of apoptosis . This compound also induces mitochondrial activation and reactive oxygen species (ROS) production, contributing to its apoptotic effects .

類似化合物との比較

2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is chemically similar to tyrosine, a proteinogenic amino acid . unlike tyrosine, mimosine is toxic and exhibits unique biological activities such as cell cycle inhibition and apoptosis induction . Other similar compounds include dihydroxyphenylalanine (DOPA), which shares structural similarities but differs in its biological effects and applications .

特性

IUPAC Name |

2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJWVWKTVETCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950337 | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |

| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Mimosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mimosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIMOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

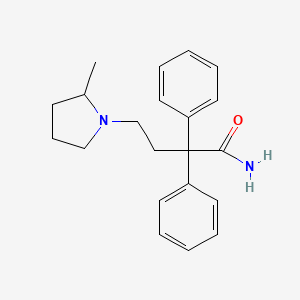

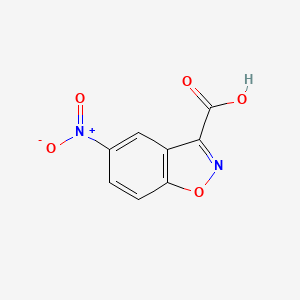

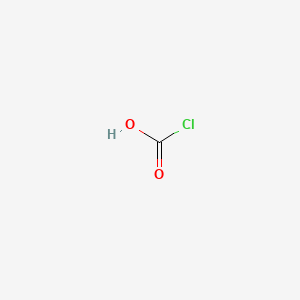

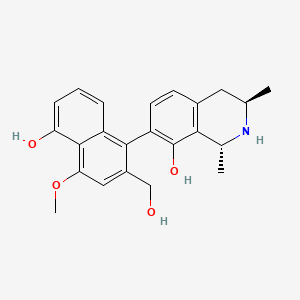

Feasible Synthetic Routes

Q1: What are the primary molecular targets of mimosine, and how does its binding affect cellular processes?

A1: Mimosine exerts its biological effects through multiple mechanisms. One prominent target is ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis [, , ]. By chelating iron, mimosine inhibits this enzyme, leading to depletion of deoxyribonucleotide triphosphate pools and ultimately arresting DNA replication []. Another mechanism involves the inhibition of cyclin-dependent kinases, particularly cyclin D1, which play a vital role in cell cycle progression []. Mimosine also upregulates the expression of p21WAF1, a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest at the G1/S boundary [].

Q2: Does mimosine induce apoptosis, and if so, what pathways are involved?

A2: Studies have shown that mimosine can induce apoptosis in various cell types, including human leukemia cells []. This apoptotic effect is attributed to several factors, including iron chelation, mitochondrial activation characterized by a reduction in mitochondrial transmembrane potential, and increased caspase-3 activity []. Additionally, mimosine can induce oxidative stress, which also contributes to apoptosis [].

Q3: How does mimosine's effect on the cell cycle differ between somatic cells and embryonic cells?

A3: Intriguingly, mimosine's effect on the cell cycle appears to be cell-type specific. While it effectively arrests DNA replication and cell cycle progression in somatic cells, typically at the G1/S boundary, it has minimal impact on rapidly dividing embryonic cells of Xenopus laevis []. This difference suggests distinct regulatory mechanisms governing cell cycle control in embryonic versus somatic cells.

Q4: What is the molecular formula, weight, and structure of mimosine?

A4: Mimosine, chemically known as β-[N-(3-hydroxy-4-pyridone)]-α-aminopropionic acid, has the molecular formula C8H10N2O4 and a molecular weight of 198.17 g/mol. Its structure consists of a pyridone ring substituted with a hydroxyl group and an alanine side chain.

Q5: How does dehydration affect mimosine content in Leucaena leucocephala forage?

A5: Studies have revealed that air-drying Leucaena leucocephala forage significantly increases mimosine concentration compared to fresh samples []. This finding highlights the importance of considering processing methods when utilizing leucaena as fodder.

Q6: Can you explain the role of mimosinase in mimosine degradation and its potential applications?

A6: Mimosinase is a carbon-nitrogen lyase found in Leucaena leucocephala that catalyzes the degradation of mimosine into 3-hydroxy-4-pyridone (3H4P), pyruvate, and ammonia []. This enzyme, requiring pyridoxal 5′-phosphate for activity, exhibits high specificity for mimosine degradation. The isolation and characterization of mimosinase cDNA open avenues for developing transgenic leucaena with reduced mimosine content, potentially improving its safety and efficacy as a forage crop [].

Q7: How do structural analogs of mimosine, such as isomimosine, compare in their defleecing activity in sheep?

A7: Isomimosine, a structural analog of mimosine, exhibits comparable potency in inhibiting fiber growth and inducing defleecing in sheep []. This observation suggests that specific structural features of the mimosine molecule are crucial for its biological activity.

Q8: What are the known toxic effects of mimosine in animals, and what factors influence its toxicity?

A8: Mimosine is known to cause various toxic effects in animals, including alopecia (hair loss), goiter (enlarged thyroid gland), reproductive issues such as infertility and fetal death, and reduced egg production in poultry [, , ]. The severity of these effects depends on factors like mimosine concentration in the diet, duration of exposure, and animal species [, ]. Ruminants tend to be less susceptible due to the ability of rumen microbes to degrade mimosine [].

Q9: Does mimosine administration have any adverse effects on bone health in animals?

A9: Studies in broiler chicks have shown that dietary mimosine at a 1% concentration can lead to osteopathy, characterized by decreased bone mineral density, reduced strength and toughness of femur bones []. This effect appears to be linked to both a loss of appetite and a direct impact of mimosine on bone metabolism, leading to a low turnover rate of bone tissue [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)